molecular formula C21H35N5O2 B5469204 N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-2-[1-(cyclohexylmethyl)-3-oxo-2-piperazinyl]acetamide

N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-2-[1-(cyclohexylmethyl)-3-oxo-2-piperazinyl]acetamide

Cat. No.: B5469204
M. Wt: 389.5 g/mol
InChI Key: XGEWILVJCKBXPL-UHFFFAOYSA-N
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Description

The compound “N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-2-[1-(cyclohexylmethyl)-3-oxo-2-piperazinyl]acetamide” is a complex organic molecule that contains several functional groups and structural features. It has a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms . The tert-butyl group attached to the pyrazole ring is a common bulky substituent in organic chemistry. The compound also contains a piperazine ring, which is a six-membered ring with two nitrogen atoms . The presence of an acetamide group indicates that this compound may have amide functional group properties.


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the pyrazole and piperazine rings, as well as the acetamide group. The pyrazole ring is known to participate in various chemical reactions .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many pyrazole derivatives have been found to have physiological and pharmacological activities .

Properties

IUPAC Name

N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-2-[1-(cyclohexylmethyl)-3-oxopiperazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H35N5O2/c1-21(2,3)18-11-16(24-25-18)13-23-19(27)12-17-20(28)22-9-10-26(17)14-15-7-5-4-6-8-15/h11,15,17H,4-10,12-14H2,1-3H3,(H,22,28)(H,23,27)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGEWILVJCKBXPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NNC(=C1)CNC(=O)CC2C(=O)NCCN2CC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H35N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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